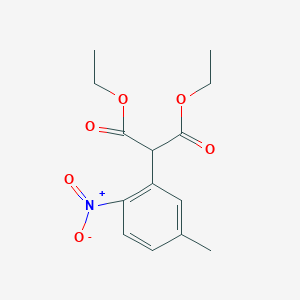
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid is an organic compound with a chiral center at the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and glycine.
Aldol Condensation: Benzaldehyde undergoes aldol condensation with glycine to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve high yields and purity.
Enzymatic Synthesis: Employing specific enzymes to catalyze the reaction under mild conditions, which can be more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of a chloro derivative.
Wissenschaftliche Forschungsanwendungen
(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Modulating biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-2-Hydroxy-3-amino-4-phenylbutyric acid: The enantiomer of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid with different stereochemistry.
2-Hydroxy-3-amino-4-phenylbutyric acid: Lacks the chiral center, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9?/m0/s1 |
InChI-Schlüssel |
LDSJMFGYNFIFRK-IENPIDJESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one](/img/structure/B8592186.png)






